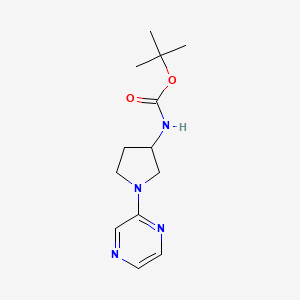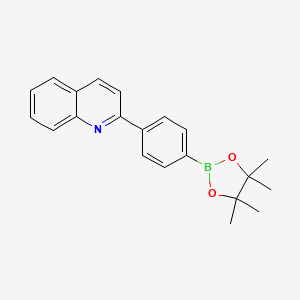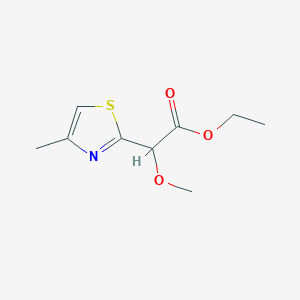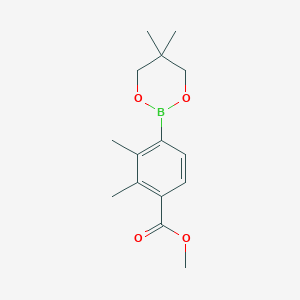
Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-YL)-2,3-dimethylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylbenzoate is a chemical compound with the molecular formula C13H17BO4. It is known for its unique structure, which includes a boron-containing dioxaborinane ring attached to a benzoate ester. This compound is used in various scientific research applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylbenzoate typically involves the reaction of 4-bromo-2,3-dimethylbenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
化学反応の分析
Types of Reactions
Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The boron-containing ring can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the coupling partner.
科学的研究の応用
Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylbenzoate is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: In the development of boron-containing drugs and probes.
Industry: Used in the synthesis of advanced materials and polymers
作用機序
The mechanism of action of Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylbenzoate involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborinane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable reagent in cross-coupling reactions and other synthetic processes .
類似化合物との比較
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Potassium trifluoro(4-(methoxycarbonyl)phenyl)borate
- Methyl 4-boronobenzoate
Uniqueness
Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylbenzoate is unique due to its specific dioxaborinane ring structure, which imparts distinct reactivity and stability compared to other boron-containing compounds. This uniqueness makes it particularly useful in specialized synthetic applications and research .
特性
CAS番号 |
1333231-04-1 |
|---|---|
分子式 |
C15H21BO4 |
分子量 |
276.14 g/mol |
IUPAC名 |
methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylbenzoate |
InChI |
InChI=1S/C15H21BO4/c1-10-11(2)13(7-6-12(10)14(17)18-5)16-19-8-15(3,4)9-20-16/h6-7H,8-9H2,1-5H3 |
InChIキー |
COCUICKZJFYYAI-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(CO1)(C)C)C2=C(C(=C(C=C2)C(=O)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





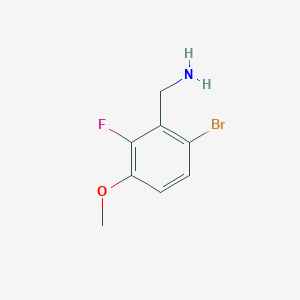
![2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13980373.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(7-chloro-4-methoxyisoquinolin-1-yl)oxy]pyrrolidine-2-carboxylic acid](/img/structure/B13980378.png)
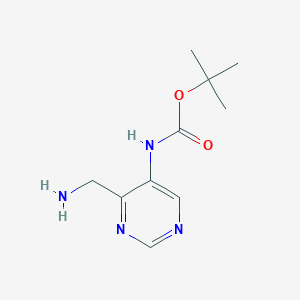
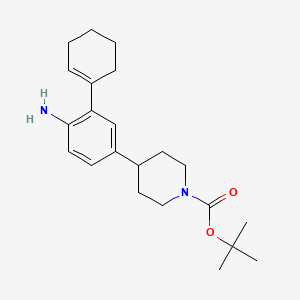

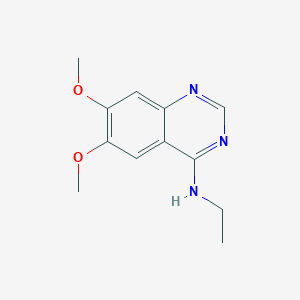
![4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid](/img/structure/B13980424.png)
